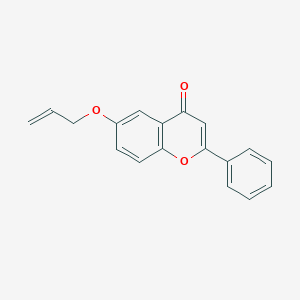

6-(allyloxy)-2-phenyl-4H-chromen-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-6-prop-2-enoxychromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O3/c1-2-10-20-14-8-9-17-15(11-14)16(19)12-18(21-17)13-6-4-3-5-7-13/h2-9,11-12H,1,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSXUURIVLUCQHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Modification and Derivatization of the 6 Allyloxy 2 Phenyl 4h Chromen 4 One Scaffold

Strategies for Introducing Diverse Substituents on the Chromone (B188151) Nucleus

The chromone nucleus, specifically the benzopyran-4-one ring system, can be functionalized through various reactions. Many of these modifications begin with the precursor, 6-hydroxyflavone (B191506), before the introduction of the allyloxy group.

Key strategies include:

Electrophilic Aromatic Substitution: The A-ring of the flavone (B191248) core is susceptible to electrophilic substitution reactions such as nitration, halogenation, and sulfonation. wikipedia.orgyoutube.com For instance, the synthesis of 7-hydroxy-6-nitroflavone, a precursor to 6-amino-7-hydroxyflavone, demonstrates that a nitro group can be introduced onto the A-ring. nih.gov This nitro group can then be reduced to an amino group, providing a handle for further functionalization. nih.gov

Modification of the 6-hydroxyl group: Before allylation, the 6-hydroxyl group of 6-hydroxyflavone can be modified through reactions like methylation, acetylation, or sulfation to yield derivatives such as 6-methoxyflavone (B191845) or 6-acetoxyflavone. nih.govplos.org These modifications can influence the electronic properties and reactivity of the entire molecule. nih.govplos.org

The following table summarizes common substitutions on the chromone A-ring, often performed on the 6-hydroxyflavone precursor.

| Position | Type of Substitution | Reagents/Conditions | Resulting Group |

| C-7 | Nitration | Nitric Acid/Sulfuric Acid | -NO₂ |

| C-6 (from -OH) | Methylation | Alkyl halide, Base | -OCH₃ |

| C-6 (from -OH) | Acetylation | Acetyl chloride | -OCOCH₃ |

| C-6 (from -OH) | Sulfation | Trimethylamine-sulfur trioxide complex | -OSO₃H |

Modifications of the Allyloxy Moiety

The allyloxy group at the C-6 position is a key site for derivatization due to its ether linkage and terminal double bond.

Claisen Rearrangement: A prominent reaction of aryl allyl ethers is the thermal or Lewis-acid catalyzed Claisen rearrangement. wikipedia.orgorganic-chemistry.orglibretexts.org When 6-(allyloxy)-2-phenyl-4H-chromen-4-one is heated, it can undergo a plos.orgplos.org-sigmatropic rearrangement. This intramolecular process typically results in the migration of the allyl group from the oxygen atom to an adjacent carbon atom on the aromatic ring, specifically the C-5 or C-7 position, to form a C-allyl hydroxyflavone. organic-chemistry.orglibretexts.orgrsc.org This reaction is a powerful tool for forming a new carbon-carbon bond. wikipedia.org

O-Alkylation and Ether Derivatives: The synthesis of various O-alkylated derivatives can be achieved starting from the parent 6-hydroxyflavanone, a related structure. researchgate.net This involves bimolecular nucleophilic substitution using a range of functionalized alkyl or aryl halides, suggesting that the allyl group could be replaced or that similar chemistry could be applied to other hydroxylated flavones before allylation. researchgate.net

Additions to the Alkene: The terminal double bond of the allyl group is a site for various addition reactions. For example, propargylation of 6-hydroxyflavanone, followed by "Click Chemistry" with substituted azides, has been used to synthesize flavanone-triazole hybrids. researchgate.net This indicates the potential for the allyl group on the this compound to be similarly functionalized after conversion to a suitable reactive partner. Radical cascade reactions involving 2-(allyloxy)arylaldehydes have also been shown to produce ester-containing chroman-4-ones, demonstrating a transformation pathway for the allyl group. mdpi.com

The table below outlines key transformations of the allyloxy group.

| Reaction Type | Description | Resulting Structure |

| Claisen Rearrangement | Thermal or acid-catalyzed intramolecular rearrangement. wikipedia.orgorganic-chemistry.orglibretexts.org | 5-allyl-6-hydroxy-2-phenyl-4H-chromen-4-one or 7-allyl-6-hydroxy-2-phenyl-4H-chromen-4-one |

| Click Chemistry Precursor | Conversion of the terminal alkene for subsequent cycloaddition reactions. researchgate.net | Triazole or other heterocyclic adducts |

| Radical Annulation | Cascade radical cyclization involving the allyl group. mdpi.com | Substituted chroman-4-one derivatives |

Derivatization at the Phenyl Ring (C-2) and Chromone C-3 Position

The C-2 phenyl ring and the C-3 position of the chromone core are frequent targets for modification to alter the molecule's steric and electronic profile.

C-2 Phenyl Ring Substitution: Modifications to the C-2 phenyl ring are typically incorporated by using a substituted benzaldehyde (B42025) during the initial synthesis of the chromone scaffold. researchgate.netnih.gov For example, derivatives bearing a methylsulfonyl group at the para-position of the phenyl ring have been synthesized to create potent and selective COX-2 inhibitors. researchgate.netnih.gov Similarly, other substituted arylboronic acids can be used in cross-coupling reactions to construct a variety of 2-aryl-thiochromen-4-ones, a related class of compounds. nih.gov

C-3 Position Functionalization: The C-3 position of the chromone ring is another versatile site for introducing functionality.

Hydroxylation and Alkoxylation: 3-Hydroxyflavones (flavonols) are a major subclass, and this hydroxyl group can be further alkylated or acylated. researchgate.netnih.govresearchgate.net For instance, a series of 3-alkoxy-2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-ones were synthesized by treating the corresponding 3-hydroxy derivative with various alkyl halides. nih.gov

Asymmetric Rearrangements: The related 3-allyloxy-4H-chromenones can undergo asymmetric nih.govplos.org- and plos.orgplos.org-O-to-C sigmatropic rearrangements, catalyzed by chiral metal complexes. nih.govresearchgate.netrsc.org This yields optically active products such as 2-allyl-3-hydroxy-4H-chromen-4-ones, demonstrating a method to introduce chirality and functionality at both the C-2 and C-3 positions. nih.govresearchgate.netrsc.org

The following table summarizes derivatization strategies at the C-2 and C-3 positions.

| Position | Modification Strategy | Example Substituent/Group |

| C-2 Phenyl Ring | Use of substituted benzaldehydes in initial synthesis. researchgate.netnih.gov | 4-methylsulfonylphenyl |

| C-3 | Introduction of a hydroxyl group. researchgate.net | -OH |

| C-3 | Alkylation/Acylation of the 3-hydroxyl group. nih.gov | -OCH₂Ph (Benzyloxy), -OCOCH₃ (Acetoxy) |

| C-3 | Halogenation | -Br, -Cl |

Synthesis of Fused Ring Systems Involving the Chromone Core

The chromone scaffold can serve as a building block for the synthesis of more complex, fused heterocyclic systems. These annulation reactions often involve the reactive β-keto-enol system of the pyrone ring.

Fused Pyrazoles: Chromones are valuable precursors for synthesizing chromone-pyrazole hybrids. nih.govnih.govdntb.gov.ua These can be chromone-pyrazole dyads, where a pyrazole (B372694) ring is a substituent, or fused systems like chromeno[2,3-c]pyrazol-4(1H)-ones. nih.govresearchgate.net The synthesis often involves the reaction of a chromone derivative, such as a 3-formylchromone, with hydrazine (B178648) or its derivatives. nih.govresearchgate.net

Fused Isoxazoles: In a similar fashion, isoxazole (B147169) rings can be fused to the chromone core. rkmmanr.orgnih.gov For example, 2-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-4H-chromen-4-ones have been synthesized through the cyclodehydration of intermediate diketone derivatives. rkmmanr.org These hybrid molecules combine the structural features of both chromones and isoxazoles. rkmmanr.orgnih.gov

Other Fused Systems: The reactivity of the chromone system allows for the construction of other fused rings. For example, tandem condensation reactions can lead to the formation of 5,6-fused 2-pyridone ring systems from related starting materials, highlighting the potential for diverse annulation strategies. organic-chemistry.org

The table below lists examples of fused ring systems derived from the chromone core.

| Fused Heterocycle | General Synthetic Approach | Resulting System |

| Pyrazole | Reaction with hydrazines or related reagents. nih.govresearchgate.net | Chromeno-pyrazole hybrids |

| Isoxazole | Cyclization of diketone precursors derived from chromones. rkmmanr.org | Chromeno-isoxazole hybrids |

| Pyridone | Tandem condensation and cyclization reactions. organic-chemistry.org | Chromeno-pyridone systems |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 6 Allyloxy 2 Phenyl 4h Chromen 4 One Derivatives

Impact of Substituent Nature and Position on Biological Potency

The substitution pattern on the chromone (B188151) core is a primary determinant of the type and extent of its biological activities. nih.gov Medicinal chemists can fine-tune the pharmacological profile of these compounds by strategically modifying different positions of the chromone ring and its phenyl substituent.

The presence and position of an allyloxy group can significantly influence the biological activity of heterocyclic compounds. While direct studies on the 6-allyloxy group of 2-phenyl-4H-chromen-4-one are specific, broader research on related structures provides valuable insights. For instance, the introduction of an allyl group to a pyridone structure has been shown to enhance its activity compared to unsubstituted counterparts. nih.gov Furthermore, synthetic strategies have been developed for the C-5 allylation of xanthenones, a related chromone structure, indicating the chemical feasibility and interest in placing allyl groups on the benzo-γ-pyrone skeleton for biological evaluation. nih.gov The allyloxy group, with its potential for specific hydrophobic and steric interactions within receptor binding pockets, is a key modulator of bioactivity.

The phenyl ring at the C-2 position is a common and critical feature of the flavone (B191248) subclass of chromones, and its substitution pattern plays a pivotal role in determining biological potency.

Research on various chromone derivatives has demonstrated that the nature of the substituent on this phenyl ring significantly impacts their inhibitory activities against various enzymes. For example, in the context of monoamine oxidase (MAO) inhibition, replacing a chlorine atom with a nitro group at the R2 position of the phenyl ring can lead to a complete loss of inhibitory activity. nih.gov Conversely, the presence of a fluorine atom at the R2 position of the phenyl ring, combined with a bromine at the R4 position of the chromone, was found to be effective for MAO inhibition. nih.gov

Studies on SIRT2 inhibitors have shown that sterically bulky groups attached to the C-2 position can diminish inhibitory effects. acs.org Replacing a C-2 phenyl group with larger indole (B1671886) groups resulted in decreased activity, suggesting a spatial limitation for substituents at this position. acs.org

In the development of selective cyclooxygenase-2 (COX-2) inhibitors, a methylsulfonyl (MeSO2) pharmacophore at the para-position of the C-2 phenyl ring was found to be crucial for high potency and selectivity. nih.govmdpi.com Molecular docking studies revealed that this p-MeSO2 substituent fits well into the secondary pocket of the COX-2 active site. mdpi.com

The table below summarizes the effects of various C-2 phenyl ring substitutions on the biological activity of chromone derivatives based on findings from multiple studies.

| Substituent at C-2 Phenyl Ring | Position | Effect on Biological Activity | Target/Assay | Reference |

| Nitro (NO₂) | R₂ | Complete loss of activity (compared to Cl) | MAO Inhibition | nih.gov |

| Fluorine (F) | R₂ | Effective inhibitor (in combination with other subs.) | MAO Inhibition | nih.gov |

| Methyl (CH₃) | R₂ | Least inhibitory activity in its series | hMAO-B | nih.gov |

| Indole | - | Decreased activity (compared to phenyl) | SIRT2 Inhibition | acs.org |

| Methylsulfonyl (MeSO₂) | para | Potent and selective inhibition | COX-2 Inhibition | nih.govmdpi.com |

Substituents at the C-3 and C-6 positions of the chromone scaffold are critical for modulating biological activity.

C-6 Position: The C-6 position is a key site for modification. Studies on SIRT2 inhibitors revealed that a substituent at the 6-position is more important for activity than one at the 8-position. acs.org Larger, electron-withdrawing groups at this position, such as chloro and nitro groups, were found to be favorable for inhibitory potency. acs.org In contrast, an electron-donating methoxy (B1213986) group at the C-6 position led to a decrease in inhibitory activity. acs.org

C-3 Position: The nature and size of the substituent at the C-3 position are also important for biological activity. In the context of COX-2 inhibitors, the introduction of various substituents at the C-3 position of the 2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one scaffold significantly influenced potency. nih.govmdpi.com For example, a 3-(benzyloxy) derivative was identified as a particularly potent and selective COX-2 inhibitor. nih.govmdpi.com This highlights that the substituent's size and nature at C-3 are crucial for interaction with the enzyme's active site. nih.govmdpi.com Furthermore, synthetic methods have been developed to introduce functional groups at the C-3 position, such as through zirconation followed by allylation, allowing for diverse structural modifications. nih.gov

The following table summarizes the influence of substituents at the C-3 and C-6 positions.

| Position | Substituent | Effect on Biological Activity | Target/Assay | Reference |

| C-6 | Chloro | Favorable for activity | SIRT2 Inhibition | acs.org |

| C-6 | Nitro | Favorable for activity | SIRT2 Inhibition | acs.org |

| C-6 | Methoxy | Decreased inhibitory activity | SIRT2 Inhibition | acs.org |

| C-3 | Benzyloxy | Potent and selective inhibition | COX-2 Inhibition | nih.govmdpi.com |

| C-3 | Carboxylic Acid | More active than methyl, ethyl, hydroxyl | Anticancer | nih.gov |

Pharmacophore Modeling for Chromone-Based Ligands

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. nih.govyoutube.com This approach is particularly valuable for designing novel ligands for complex targets. nih.govyoutube.com

For chromone derivatives, pharmacophore modeling has been successfully applied to identify potential therapeutics. In one study targeting acetylcholinesterase (AChE) for Alzheimer's disease, a 3D-QSAR pharmacophore model was developed based on a series of chromones with known biological activities. nih.gov The best-performing hypothesis, designated AAHHRR_4, consisted of six key features: two hydrogen bond acceptors, two hydrophobic regions, and two aromatic rings. nih.gov This model was then used to screen chemical databases, leading to the identification of two hit molecules with high predicted binding affinity and stability in molecular dynamics simulations. nih.gov

The general features of a pharmacophore model include hydrogen bond donors, hydrogen bond acceptors, hydrophobic groups, aromatic rings, and positive or negative ionizable groups. nih.gov These models can be generated based on the structure of a known ligand (ligand-based) or the structure of the target's binding site (structure-based). mdpi.com For transporters, where crystal structures are often lacking, ligand-based methods are more common. nih.gov The process involves aligning a set of active molecules to identify common chemical features that are crucial for their biological activity. rsc.org

The successful application of pharmacophore models for chromone derivatives underscores their utility in rational drug design, enabling the high-throughput screening of virtual libraries to find new and diverse chemical entities with desired biological activities. nih.govnih.gov

Correlation between Structural Features and Spectroscopic Properties (e.g., Fluorescence)

Chromone-based compounds are not only biologically active but many also possess interesting photophysical properties, particularly fluorescence. nih.govresearchgate.net The correlation between the structural features of these molecules and their spectroscopic properties is an active area of research, with implications for their use as fluorescent probes and sensors. researchgate.netacs.org

The fluorescence of chromone derivatives is highly dependent on their substitution pattern. nih.gov For instance, many naturally occurring chromenone compounds, including certain flavones and isoflavones, exhibit clear fluorescence in aqueous buffer solutions. nih.gov Specifically, 7-hydroxyisoflavones and 3-hydroxyflavones are known to be fluorescent. nih.gov The introduction of specific functional groups can create or enhance fluorescence. For example, 3-alkyl-6-methoxy-7-hydroxychromones have been developed as a fluorogenic scaffold with properties comparable to the widely used 7-amino-4-methylcoumarin (B1665955) (AMC). nih.gov

The utility of a chromone-based fluorophore is application-dependent. acs.orgresearchgate.net

Fluorescence Imaging: For imaging applications, fluorophores with strong and stable fluorescence across a wide pH range are preferred. acs.orgresearchgate.net

Detection of Bioactive Species: In contrast, for detecting bioactive species, fluorophores with a lower intrinsic fluorescence quantum yield can be more sensitive. acs.orgresearchgate.net

Enzymatic Assays: In fluorescence-based enzymatic assays, the binding affinity between the fluorophore and the enzyme is a critical parameter. acs.orgresearchgate.net

Studies on metal complexes with furyl-substituted 3-hydroxychromone have shown that coordination to metal ions can significantly alter fluorescence properties. scielo.br A tin(II) complex, for example, exhibited two distinct emission bands in solution, suggesting its potential as a fluorescent sensor for Sn²⁺ ions. scielo.br This demonstrates that the chromone scaffold can be systematically modified to tune its spectroscopic properties for specific applications in biological sensing and imaging. researchgate.net

Computational and Theoretical Studies of 6 Allyloxy 2 Phenyl 4h Chromen 4 One and Analogues

Molecular Docking Simulations for Target Identification and Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely applied in drug design to understand how a ligand, such as a flavone (B191248) derivative, might interact with a biological target, typically a protein.

While numerous studies have employed molecular docking to investigate various substituted 2-phenyl-4H-chromen-4-one derivatives against a range of biological targets, no specific molecular docking studies detailing the ligand-protein interaction profile or binding affinity predictions for 6-(allyloxy)-2-phenyl-4H-chromen-4-one were identified in the conducted search of scientific literature. Studies on analogues with different substituents at the 6-position, such as amino or alkylaminooxy groups, have been reported, but these findings cannot be directly extrapolated to the allyloxy substitution. nist.govnist.govchemsrc.com

Ligand-Protein Interaction Profiling

For analogous flavone compounds, ligand-protein interaction profiling typically identifies key amino acid residues within the protein's active site that form hydrogen bonds, hydrophobic interactions, or pi-pi stacking with the ligand. This information is crucial for understanding the mechanism of action and for the rational design of more potent molecules. However, a specific interaction profile for This compound with any particular protein target is not documented in the available literature.

Binding Affinity Predictions

Binding affinity, often expressed as a docking score or in terms of binding energy (e.g., kcal/mol), is a calculated value that estimates the strength of the interaction between a ligand and its target protein. Lower binding energy values generally indicate a more stable complex. For various flavone derivatives, these predictions are used to rank potential drug candidates. merckmillipore.com

There are no published binding affinity predictions specifically for This compound from molecular docking simulations.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is a powerful tool for predicting a wide range of molecular properties.

While DFT calculations have been applied to other flavone and chromenone derivatives to understand their electronic properties and to correlate them with experimental data, no specific studies utilizing DFT for a detailed analysis of This compound were found.

Electronic Structure Analysis

Electronic structure analysis via DFT can provide insights into the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential map of a molecule. These properties are fundamental to understanding a molecule's reactivity and its potential for intermolecular interactions. For related compounds, such analyses have been performed to explain their biological activities. However, specific data regarding the electronic structure of This compound is not available in the reviewed literature.

Spectroscopic Property Prediction and Validation

DFT calculations are often used to predict spectroscopic properties, such as infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectra. These theoretical spectra can then be compared with experimental data to confirm the molecular structure. There are no published studies that present or validate the predicted spectroscopic properties of This compound using DFT.

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamics

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. MD simulations allow researchers to observe the conformational changes and stability of a ligand-protein complex over time, providing a more dynamic picture than static docking models.

Studies on analogous flavone-protein complexes have utilized MD simulations to assess the stability of the binding pose, observe fluctuations in the protein structure upon ligand binding, and calculate more accurate binding free energies. Despite the utility of this technique, no specific MD simulation studies for This compound , either alone in solution or in complex with a biological target, were identified in the literature search.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For flavone and chromone (B188151) derivatives, QSAR studies have been pivotal in identifying the key structural features that govern their therapeutic effects.

Detailed research findings from studies on analogues of this compound have revealed that their biological activities, such as anticancer, antimalarial, and enzyme inhibition properties, can be correlated with a variety of molecular descriptors. nih.govresearchgate.netbas.bg These descriptors can be broadly categorized into quantum-chemical, physicochemical, and steric parameters.

For instance, a QSAR study on the cytotoxicity of flavone and isoflavone (B191592) derivatives against the HeLa cell line identified the energy of the Lowest Unoccupied Molecular Orbital (ELUMO) and the net charges of the carbon atom at position 6 (QC6) as the most influential factors. nih.gov A lower ELUMO value suggests a greater ability of the molecule to accept electrons, which can be crucial for its interaction with biological targets. The statistical quality of the developed QSAR model was found to be significant, with a high predictive ability. nih.gov

In another study focusing on the antimalarial activity of flavone derivatives, a QSAR model was developed using descriptors calculated by the PM3 semi-empirical method. researchgate.net This model successfully guided the design of new antimalarial compounds with predicted higher activity. researchgate.net Similarly, QSAR analyses have been applied to flavone hydrazide Schiff base derivatives as α-glucosidase inhibitors, where descriptors related to substitutions on the phenyl ring were found to be critical for activity. tandfonline.com The lipophilicity and electronic effects, represented by Swain-Lupton constants, have also been shown to be important for the monoamine oxidase (MAO) inhibitory activity of flavones. bas.bg

A typical QSAR study involves the following steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities is chosen.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound in the series.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that correlates the descriptors with the biological activity. researchgate.net

Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques. nih.gov

The general form of a QSAR equation can be represented as: Biological Activity = f(Descriptor 1, Descriptor 2, ..., Descriptor n)

The table below summarizes some of the common molecular descriptors used in QSAR studies of flavone and chromone analogues and their general influence on biological activity.

| Descriptor Category | Specific Descriptor | General Influence on Activity |

| Quantum-Chemical | Energy of LUMO (ELUMO) | A lower value is often associated with higher activity, indicating greater electron-accepting capability. nih.gov |

| Net Charge on Atoms (e.g., QC6) | Can influence electrostatic interactions with the target protein; both positive and negative correlations are possible depending on the specific interaction. nih.gov | |

| Physicochemical | Lipophilicity (logP) | Important for membrane permeability and reaching the target site; an optimal range often exists. bas.bg |

| Molar Refractivity (MR) | Relates to the volume of the molecule and its polarizability, affecting binding through van der Waals forces. | |

| Steric | Molecular Weight (MW) | Influences the overall size and fit of the molecule within a binding pocket. |

| Surface Area | Can be correlated with the extent of interaction with the receptor surface. bas.bg |

These studies collectively demonstrate the utility of QSAR in elucidating the structure-activity relationships of the flavone scaffold, which is central to this compound. By applying similar methodologies, one could predict the biological activities of this specific compound and guide the synthesis of novel derivatives with enhanced potency.

Pharmacophore-Based Drug Design

Pharmacophore modeling is another cornerstone of computer-aided drug design that focuses on the three-dimensional arrangement of essential molecular features required for a molecule to interact with a specific biological target. mdpi.comarxiv.org A pharmacophore model does not represent a real molecule or a real association of functional groups, but rather an abstract concept that illustrates the key interaction points. arxiv.org

For chromen-4-one derivatives, pharmacophore models are developed based on the structures of known active ligands (ligand-based) or the structure of the biological target's active site (structure-based). mdpi.com These models typically include features such as:

Hydrogen Bond Acceptors (HBA): The carbonyl oxygen at position 4 of the chromen-4-one core is a prominent hydrogen bond acceptor, which has been shown to be crucial for binding and activation in some receptors like GPR55. acs.org

Hydrogen Bond Donors (HBD): Hydroxyl or amine substituents on the phenyl ring or other parts of the scaffold can act as hydrogen bond donors.

Aromatic Rings (AR): The phenyl ring at position 2 and the fused benzene (B151609) ring of the chromone core are key aromatic features that can engage in π-π stacking or hydrophobic interactions with the target.

Hydrophobic Features (HY): The allyloxy group at position 6 in this compound would contribute a significant hydrophobic feature to a pharmacophore model. Other alkyl or aryl substituents also contribute to hydrophobic interactions.

The development of pharmacophore models has been instrumental in the discovery of novel chromen-4-one derivatives with specific biological activities. For instance, in the design of interleukin-5 inhibitors, the planar chromen-4-one unit was identified as a critical feature for activity. nih.gov Similarly, for β-glucuronidase inhibitors, the substitution pattern on the phenyl ring was found to be a key determinant of inhibitory potential, a finding that can be translated into a pharmacophore model to guide the design of more potent compounds. nih.gov

Once a pharmacophore model is established and validated, it can be used as a 3D query to screen large virtual databases of compounds to identify new molecules that match the pharmacophoric features. mdpi.com This virtual screening approach significantly reduces the number of compounds that need to be synthesized and tested experimentally, thereby streamlining the drug discovery pipeline. Molecular docking studies are often used in conjunction with pharmacophore modeling to refine the binding poses of the hit compounds and to better understand their interactions with the target protein. nih.govbenthamdirect.com

The table below outlines the key pharmacophoric features commonly found in active chromen-4-one analogues.

| Pharmacophoric Feature | Structural Origin in Chromen-4-ones | Type of Interaction |

| Hydrogen Bond Acceptor | Carbonyl oxygen at C4; ether oxygen in substituents. acs.org | Hydrogen bonding. |

| Hydrogen Bond Donor | Hydroxyl or amine groups on the scaffold. | Hydrogen bonding. |

| Aromatic Ring | Phenyl group at C2; Benzene ring of the chromone core. | π-π stacking, hydrophobic interactions. |

| Hydrophobic Feature | Alkyl/alkoxy substituents (e.g., allyloxy group), substituted phenyl rings. | Hydrophobic interactions. |

By integrating QSAR and pharmacophore modeling, researchers can build a comprehensive understanding of the structural requirements for the biological activity of this compound and its analogues, facilitating the design of new and more effective therapeutic agents.

Potential Non Clinical Applications of Chromone Derivatives

Applications as Fluorescent Probes and Imaging Agents (e.g., Live-Cell Imaging)

Chromone (B188151) derivatives are increasingly being explored as fluorophores for the development of fluorescent probes and imaging agents. Their inherent photophysical properties, which can be modulated through chemical synthesis, make them suitable for detecting and visualizing biologically important molecules and processes.

A notable application is in the imaging of hydrogen sulfide (H₂S), a crucial biological signaling molecule. Researchers have developed a novel fluorescent probe based on a chromone fluorophore that exhibits high selectivity and sensitivity for H₂S, even in acidic environments characteristic of some cancer tissues. rsc.org This probe is characterized by a large Stokes shift of 150 nm, which is advantageous for biological imaging as it minimizes self-quenching and background interference. rsc.org Its successful application in imaging H₂S in living cells underscores the potential of chromone-based probes in studying the roles of specific molecules in physiological and pathological processes. rsc.org

Furthermore, chromone-based fluorogenic probes have been engineered for sensing DNA hybridization. mdpi.com These "forced intercalation" (FIT) probes show a significant increase in fluorescence intensity—up to 10-fold—upon binding to double-stranded DNA. mdpi.com This "turn-on" fluorescence is triggered by the steric changes in the probe's environment upon intercalation, which forces the molecule into a planar conformation that is capable of fluorescing. mdpi.com Accompanied by a large Stokes shift of approximately 100 nm, these probes are promising tools for the detection and visualization of specific nucleic acid sequences in bio-imaging. mdpi.com

Table 1: Examples of Chromone Derivatives as Fluorescent Probes

| Chromone Derivative Type | Target Analyte | Key Features | Application |

| Chromone-based probe | Hydrogen Sulfide (H₂S) | High selectivity and sensitivity, large Stokes shift (150 nm), functional in acidic environments. rsc.org | Live-cell imaging of H₂S. rsc.org |

| Fluorogenic covalent chromone-based intercalator | DNA | 10-fold fluorescence increase upon hybridization, mega-Stokes shift (~100 nm). mdpi.com | Sensing DNA hybridization. mdpi.com |

| 3-Hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one | Aluminum ion (Al³⁺) | Redshift in emission maximum (436 to 465 nm) and enhanced fluorescence intensity upon binding. nih.gov | Determination of Al³⁺ in water samples. nih.gov |

Agrochemical Research Applications

The structural diversity of chromone derivatives has also led to their investigation in the field of agrochemical research, particularly in the development of new agents to protect crops from pests and diseases.

Research has demonstrated the potential of novel chromone derivatives as antiviral agents against plant viruses. For instance, a series of chromone derivatives containing dithioacetals were synthesized and showed good inhibitory activity against the tomato spotted wilt virus (TSWV). nih.gov Through 3D-QSAR modeling and molecular docking studies, it was found that these compounds could bind to the TSWV nucleocapsid protein (TSWV N), thereby inhibiting the virus by blocking the combination of TSWV N with viral RNA. nih.gov

In the area of insecticides, chromanone and chromone analogues of diacylhydrazines have been designed and synthesized. researchgate.net Preliminary bioassays indicated that some of these compounds exhibited good insecticidal activity against Mythimna separata (armyworm). researchgate.net This suggests that incorporating the chromone or chromanone moiety into the structure of known insecticidal scaffolds can lead to the discovery of new and effective pest control agents. Furthermore, some naturally occurring chromone derivatives have shown significant activity as pesticides against pests like the beet armyworm.

Table 2: Agrochemical Applications of Chromone Derivatives

| Application Area | Target | Mechanism of Action/Key Finding | Reference Compound/Derivative Class |

| Antiviral | Tomato Spotted Wilt Virus (TSWV) | Binds to TSWV nucleocapsid protein, inhibiting the combination with viral RNA. nih.gov | Chromone derivatives containing dithioacetals. nih.gov |

| Insecticidal | Mythimna separata (armyworm) | Showed good insecticidal activity in preliminary bioassays. researchgate.net | Chromanone and chromone analogues of diacylhydrazines. researchgate.net |

| Pesticidal | Beet armyworm | Exhibited 100% activity in pesticide screening. | 2-ethyl and 2-benzyl derivatives of a naturally-occurring chromone. |

Material Science Applications (e.g., Optoelectronic Materials)

The unique photophysical and electronic properties of chromone derivatives make them attractive candidates for applications in material science, particularly in the development of optoelectronic materials. researchgate.net While this is an emerging area of research, the inherent fluorescence of many chromone derivatives, as discussed in the context of fluorescent probes, is a key characteristic that can be harnessed for the creation of new materials with tailored optical properties.

The planarity and extended π-conjugation of the chromone ring system are conducive to charge transport, a fundamental property for organic electronic materials. By modifying the substituents on the chromone core, it is possible to tune the energy levels (HOMO and LUMO) of the molecule, thereby influencing its electronic and optical characteristics. This tunability is crucial for designing materials for specific applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent sensors. The use of chromone derivatives in luminescent diodes has been noted as a potential application.

Analytical Chemistry Applications (e.g., Metal Chelators)

In analytical chemistry, the ability of certain molecules to selectively bind with metal ions is crucial for detection and quantification. Chromone derivatives have demonstrated potential as metal chelators, forming stable complexes with various metal ions. This property is often attributed to the presence of oxygen atoms in the chromone structure, which can act as coordination sites.

The metal chelating activity of new chromone derivatives has been assessed by monitoring changes in their UV-vis spectra upon the addition of metal ions like Fe(II). researchgate.net This interaction forms the basis for their potential use as colorimetric or spectrophotometric sensors for metal ions. The ability of flavonoids, a class of compounds that includes chromones, to chelate iron and copper ions is also linked to their antioxidant activity, suggesting a dual role for these molecules. scispace.com

A specific example is the synthesis of 3-hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one, which has been developed as a synchronous fluorescent chemosensor for the selective analysis of Al³⁺. nih.gov The addition of Al³⁺ to this compound results in a noticeable redshift in its emission wavelength and an enhancement in fluorescence intensity, allowing for the sensitive detection of the metal ion in aqueous samples. nih.gov This highlights the practical application of chromone derivatives in environmental monitoring and analytical testing.

Table 3: Chromone Derivatives in Analytical Chemistry

| Chromone Derivative | Target Metal Ion | Method of Detection | Key Observation |

| Various new chromone derivatives | Fe(II) | UV-vis spectroscopy researchgate.net | Changes in the UV-vis spectrum upon addition of the metal ion. researchgate.net |

| 3-Hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one | Al³⁺ | Synchronous fluorescence spectroscopy nih.gov | Redshift in emission and enhanced fluorescence intensity. nih.gov |

Future Directions and Research Opportunities for 6 Allyloxy 2 Phenyl 4h Chromen 4 One Research

Exploration of Novel Synthetic Routes with Enhanced Sustainability

The synthesis of chromone (B188151) derivatives is a well-established field, yet there remains a continuous need for more environmentally friendly and efficient methodologies. researchgate.net Future research should focus on developing "green" synthetic routes for 6-(allyloxy)-2-phenyl-4H-chromen-4-one and its analogues. This includes the use of aqueous media, catalyst-free reactions, and microwave-assisted synthesis to reduce solvent waste and energy consumption. rsc.org One-pot, multi-component reactions, which allow for the construction of complex molecules in a single step, represent another promising avenue for sustainable synthesis. rsc.org Such approaches not only improve the environmental footprint of the synthesis but also enhance efficiency, a critical factor for the large-scale production of potential drug candidates.

Table 1: Examples of Sustainable Synthetic Approaches for Chromone-Related Scaffolds

| Synthetic Strategy | Key Features | Potential Application to this compound | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Catalyst-free, aqueous media, rapid reaction times. | Could accelerate the final steps of synthesis or the creation of derivatives. | rsc.org |

Expansion of Structure-Activity Relationship (SAR) Studies through Combinatorial Chemistry

Systematic exploration of the structure-activity relationships (SAR) is crucial for optimizing the biological activity of this compound. Combinatorial chemistry offers a powerful tool to generate large libraries of related compounds for high-throughput screening. Future research should involve the synthesis and evaluation of a diverse library of derivatives by modifying the three main components of the molecule: the allyloxy group at the 6-position, the phenyl ring at the 2-position, and the chromone core itself. For instance, replacing the allyloxy group with other functional moieties or altering the substitution pattern on the phenyl ring could lead to significant changes in potency and selectivity. nih.govnih.gov

Identification of New Biological Targets and Mechanisms of Action

The chromone scaffold is known to interact with a multitude of biological targets, suggesting that this compound may also possess a wide range of pharmacological activities. nih.gov While flavonoids and chromones have been studied for their anti-inflammatory, anticancer, and neuroprotective effects, many potential targets remain unexplored for this specific compound. nih.govnih.govnih.gov

Future research should focus on screening this compound and its derivatives against a broad panel of biological targets. Key areas of investigation could include:

Oncology: Evaluating its activity against various cancer cell lines and identifying its mechanism of action, which could involve targeting protein kinases like CK2, modulating apoptosis pathways (e.g., Bcl-2/Bax), or inhibiting angiogenesis. researchgate.netnih.gov

Neurodegenerative Diseases: Investigating its potential as an inhibitor of enzymes implicated in Alzheimer's disease, such as cholinesterases (AChE, BChE) and monoamine oxidases (MAO-A, MAO-B). nih.govresearchgate.net Furthermore, given that derivatives with a 6-alkoxy side chain have shown affinity for sigma (σ) receptors, this target class warrants specific investigation. nih.govresearchgate.net

Inflammation: Exploring its ability to modulate inflammatory pathways, such as the TLR4/MAPK signaling pathway or the cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs. nih.govnih.govresearchgate.net

Table 2: Known Biological Targets of Various Chromone Derivatives

| Chromone Derivative Class | Biological Target | Associated Disease | Reference |

|---|---|---|---|

| Chromone-2-aminothiazoles | Protein kinase CK2 | Cancer | nih.gov |

| Chromone-based hybrids | Acetylcholinesterase (AChE), Monoamine Oxidase B (MAO-B) | Alzheimer's Disease | nih.govresearchgate.net |

| 6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-ones | Sigma (σ) receptors, Acetylcholinesterase, MAO-B | Alzheimer's Disease, Neuropathic Pain | nih.govresearchgate.net |

| 2-Phenyl-4H-chromen-4-ones | Toll-like receptor 4 (TLR4)/MAPK pathway | Inflammation | nih.govnih.gov |

Development of Advanced Computational Models for Predictive Design

Computational modeling and in silico studies are indispensable tools in modern drug discovery for predicting the biological activity and interaction of molecules with their targets. nih.gov Future research should leverage these techniques for the rational design of novel derivatives of this compound. Docking studies can predict how modifications to the structure will affect its binding affinity to specific targets, such as the active sites of enzymes like COX-2 or protein kinase CK2. nih.govresearchgate.net Furthermore, Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) models can help in understanding the electronic properties and predicting the bioactivity of newly designed compounds, thereby prioritizing the synthesis of the most promising candidates. d-nb.info

Investigation into Multi-Targeted Ligands Based on the Chromone Scaffold

The complexity of many diseases, such as cancer and Alzheimer's, has spurred interest in the development of multi-target-directed ligands (MTDLs)—single molecules designed to interact with multiple biological targets simultaneously. nih.govresearchgate.netnih.gov The chromone scaffold is an ideal starting point for designing such MTDLs. nih.govresearchgate.net

Future research should explore the potential of this compound as a core structure for creating MTDLs. By strategically combining its structure with other pharmacophores, it may be possible to design novel compounds that, for example, simultaneously inhibit both cholinesterase and monoamine oxidase for the treatment of Alzheimer's disease. nih.govresearchgate.net This approach could lead to more effective therapies by addressing the multifactorial nature of complex diseases. researchgate.netnih.gov

Q & A

Basic Research Questions

Q. What is the standard synthetic route for preparing 6-(allyloxy)-2-phenyl-4H-chromen-4-one?

- Methodological Answer : The compound is synthesized via allylation of 6-hydroxy-2-phenyl-4H-chromen-4-one using allyl bromide (1.5 eq) and K₂CO₃ (3 eq) in dry acetone under reflux (70°C, 4–6 hours). Reaction progress is monitored by TLC, and purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient). Typical yields exceed 90% .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- ¹H NMR : Key signals include allyloxy protons (δ ~4.5–6.0 ppm, split into ABX patterns) and aromatic protons (δ ~6.8–8.2 ppm for phenyl and chromenone rings) .

- ¹³C NMR : Confirms carbonyl (δ ~177–180 ppm) and allyloxy carbons (δ ~65–120 ppm) .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 280.1 [M+H]⁺) validate molecular weight .

Q. How should researchers handle purification challenges for allyloxylated chromen-4-one derivatives?

- Methodological Answer : Column chromatography with silica gel and optimized solvent gradients (e.g., hexane:ethyl acetate 8:2 to 6:4) effectively separates by-products. For polar impurities, preparative HPLC (C18 column, methanol/water) may enhance resolution .

Advanced Research Questions

Q. How can regioselectivity be controlled during allyloxylation of chromen-4-one scaffolds?

- Methodological Answer : Lewis acids (e.g., AlCl₃) promote regioselective Friedel-Crafts alkylation at electron-rich positions. For example, AlCl₃ directs allyloxy substitution to the C6 position over C8 in chromen-4-ones by stabilizing transition states via π-complexation . Solvent polarity (e.g., acetone vs. DMF) also modulates selectivity .

Q. What strategies resolve discrepancies in reported NMR chemical shifts for chromen-4-one derivatives?

- Methodological Answer :

- Solvent standardization : Use deuterated solvents (CDCl₃, DMSO-d₆) consistently to minimize solvent-induced shifts.

- Substituent effects : Compare shifts with structurally similar derivatives. For instance, reports δ 7.24–6.93 ppm for fluorinated analogs, aiding assignments .

- Dynamic effects : Variable-temperature NMR can clarify signal splitting due to hindered rotation .

Q. How do metal complexation studies enhance bioactivity profiling of this compound derivatives?

- Methodological Answer : Coordination with transition metals (e.g., Co(II), Mn(II)) in ethanolic DMF modifies electronic properties, enhancing antimicrobial or anticancer activity. Spectroscopic titration (UV-Vis, fluorescence) and Job’s plot analysis determine stoichiometry (e.g., 1:1 or 2:1 ligand:metal ratios) .

Q. What computational methods validate docking interactions of this compound with biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to simulate binding to enzymes (e.g., cytochrome P450). Parameters include grid box sizes (20–25 Å) centered on active sites.

- MD simulations : GROMACS with CHARMM36 force fields assess stability (e.g., RMSD <2.0 Å over 100 ns) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting yield data in allyloxylation reactions?

- Methodological Answer : Discrepancies arise from reaction scale, purity of allyl bromide, or moisture sensitivity. For example, reports >90% yields under anhydrous conditions, while lower yields in other studies may stem from incomplete K₂CO₃ activation. Replicate reactions under inert atmospheres (N₂/Ar) to ensure reproducibility .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.